4-bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
Beschreibung
4-Bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a brominated pyrazole derivative featuring a substituted azetidine moiety. The pyrazole core is substituted at position 1 with a benzyl-azetidine group (bearing a 2-methylphenyl substituent) and at position 4 with bromine.
Eigenschaften
IUPAC Name |
4-bromo-1-[[1-[(2-methylphenyl)methyl]azetidin-3-yl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3/c1-12-4-2-3-5-14(12)10-18-7-13(8-18)9-19-11-15(16)6-17-19/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYLRZXWXPWXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a bromine atom and an azetidine ring, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈BrN₃
- Molecular Weight : 320.23 g/mol
- CAS Number : 2415634-37-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can affect several pathways:
- Inhibition of Enzymatic Activity : The pyrazole moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against common pathogens. The results showed that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antibacterial agent.
Case Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that it could act as a competitive inhibitor, which may alter drug metabolism in vivo, highlighting its importance in pharmacokinetics and drug-drug interactions.
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Pharmacological Screening : High-throughput screening has identified this compound as a lead candidate for further development in treating infections caused by resistant bacterial strains.
- Structure-Activity Relationship (SAR) : Analysis of related compounds has provided insights into how structural modifications can enhance or diminish biological activity, guiding future synthesis efforts.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to related pyrazole derivatives to assess how substituents influence properties:
Key Observations :
- Azetidine vs. This may enhance binding specificity in therapeutic applications .
- Halogen Effects : Bromine at position 4 is conserved in many analogs (e.g., ). Chloro analogs (e.g., 4-chloro derivatives in ) show comparable bioactivity but lower molecular weight and polarizability.
Pharmacological Activity
Pyrazole derivatives exhibit diverse bioactivities, often modulated by substituents:
- Antimicrobial Activity : 4-(4-Chlorophenyl)-2-(pyrazolyl)thiazole derivatives demonstrate efficacy against bacterial strains, suggesting brominated analogs (e.g., the target compound) may share similar mechanisms .
- Enzyme Inhibition : Pyrazole-containing compounds inhibit DNA gyrase and topoisomerase IV, critical for bacterial DNA replication . The azetidine moiety may enhance binding to hydrophobic enzyme pockets.
- Anti-inflammatory Potential: Analogous pyrazoles with aryl groups (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole) have shown anti-inflammatory effects in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
